molecular formula C13H10OS B188524 2,3-Dihydro-benzo[f]thiochromen-1-one CAS No. 3528-20-9

2,3-Dihydro-benzo[f]thiochromen-1-one

Cat. No.: B188524
CAS No.: 3528-20-9
M. Wt: 214.28 g/mol
InChI Key: ZFGBYVYXAMNRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-benzo[f]thiochromen-1-one, with the molecular formula C13H10OS, is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry . It features a benzo[f]thiochromene core, a structure characterized by a benzene ring fused to a thiochromene ring system, which incorporates a sulfur atom . The presence of the sulfur atom distinguishes it from its oxygen-containing analogues and can impart unique chemical properties and reactivity, making it a valuable scaffold for the synthesis of more complex molecules . Compounds containing the chromanone moiety, which consists of a pyrone and benzene ring, have been identified as playing important roles in various medicinal applications. For instance, related structural classes have been studied for their potential to inhibit HIV replication and as a source of new anti-fungal agents . As a building block, this compound can be used in conjugate addition reactions with nucleophiles such as alcohols and amines, which are valuable for creating diverse chemical libraries for biological screening . This compound is intended for research applications as a key intermediate or precursor in organic synthesis and drug discovery efforts. It is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3528-20-9

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

2,3-dihydrobenzo[f]thiochromen-1-one

InChI

InChI=1S/C13H10OS/c14-11-7-8-15-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2

InChI Key

ZFGBYVYXAMNRCE-UHFFFAOYSA-N

SMILES

C1CSC2=C(C1=O)C3=CC=CC=C3C=C2

Canonical SMILES

C1CSC2=C(C1=O)C3=CC=CC=C3C=C2

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro Benzo F Thiochromen 1 One and Congeners

Direct Synthesis Approaches for the 2,3-Dihydro-benzo[f]thiochromen-1-one Core

The synthesis of the this compound scaffold and its analogs is a significant area of research in heterocyclic chemistry. These compounds serve as important intermediates and possess interesting chemical properties. Various synthetic strategies have been developed to construct this tricyclic thiochromanone system, primarily focusing on cyclization and ring transformation reactions.

Cyclization Reactions and their Application in Thiochromanone Synthesis

Cyclization reactions are a cornerstone in the synthesis of thiochromanones. These methods involve the formation of the heterocyclic ring from an acyclic precursor, often through intramolecular reactions.

Dieckmann Cyclization Strategies for Thiochroman-3-ones

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a powerful tool for constructing five- and six-membered rings. synarchive.comwikipedia.org This methodology has been effectively applied to the synthesis of thiochroman-3-ones. cdnsciencepub.comcdnsciencepub.com

A notable approach involves the use of 2,3-dihydrobenzo[b]thiophene-2,3-dione as a starting material to generate 2-mercaptophenylacetic acid. This precursor is then converted to 2-carboxymethylthiophenylacetic acid or its derivatives. Subsequent Dieckmann cyclization of these diacids or their corresponding diesters furnishes 3-acetoxybenzothiopyrans, which upon hydrolysis, yield the desired thiochroman-3-ones. cdnsciencepub.comcdnsciencepub.com The choice of reaction conditions, particularly the base and solvent, can influence the direction of cyclization in substrates where multiple cyclization pathways are possible. core.ac.uk

For instance, the cyclization of the triester, ethyl 2-carbethoxy-2-methyladipate, with sodium in benzene (B151609) followed by hydrolysis and decarboxylation yields 2-methyl-2-carboxycyclopentanone, demonstrating the regioselectivity of the Dieckmann reaction. core.ac.uk

Table 1: Examples of Dieckmann Cyclization for Thiochroman-3-one Synthesis cdnsciencepub.com
Starting MaterialReagents and ConditionsProductYield
2-Carboxymethylthiophenylacetic acidi) Esterification, ii) Dieckmann Cyclization, iii) HydrolysisThiochroman-3-oneData not specified
Diester of 2-carboxymethylthiophenylacetic acidDieckmann Cyclization3-AcetoxybenzothiopyranData not specified
3-Acetoxy-2-phenyl-2H-1-benzothiopyranCyclization in refluxing toluene (B28343) with sodium hydride3-Acetoxy-2-phenyl-2H-1-benzothiopyran40%
Intramolecular Acylation Pathways for Related Benzopyranone Systems

Intramolecular Friedel-Crafts acylation is a classic and widely used method for the synthesis of cyclic ketones fused to an aromatic ring. nih.gov This reaction involves the cyclization of an aromatic compound bearing a carboxylic acid or its derivative (like an acid chloride or ester) in the presence of a strong acid catalyst. mdpi.com This strategy is highly relevant for the synthesis of benzopyranone systems, which are oxygen analogs of thiochromanones.

The reaction typically proceeds by generating an acylium ion, which then acts as an electrophile, attacking the aromatic ring to form the new cyclic structure. mdpi.com Various condensing agents such as polyphosphoric acid, liquid HF, H2SO4, and Lewis acids like AlCl3 are conventionally used. researchgate.net More recently, solid acid catalysts like Nafion-H and heteropoly acids have been employed to promote these reactions under more environmentally benign conditions. researchgate.net

The efficiency and regioselectivity of the intramolecular acylation can be influenced by the nature and position of substituents on the aromatic ring. mdpi.com For example, the synthesis of benzopyran-fused flavone (B191248) derivatives has been achieved through microwave-assisted intramolecular direct arylation, a modern variant of this cyclization strategy. unideb.hu

Table 2: Catalysts and Conditions for Intramolecular Acylation researchgate.net
CatalystReaction ConditionsProduct TypeYield Range
Heteropoly acidsReflux in chlorobenzeneAnthraquinone, anthrone, xanthoneGood
Nafion-HNot specifiedCyclic ketones (anthraquinone, fluorenone, etc.)82-95%

Ring Transformation Methodologies

Ring transformation reactions offer an alternative and often elegant approach to constructing complex heterocyclic systems from simpler, pre-existing rings.

Utilization of 2H-Pyran-2-ones in the Formation of Benzo-Fused Sulfur Heterocycles

2H-Pyran-2-ones are versatile building blocks in organic synthesis due to their reactivity towards various reagents. umich.eduorgsyn.org They can undergo a variety of transformations, making them valuable precursors for the synthesis of other heterocyclic and carbocyclic systems. umich.edu While direct transformation of 2H-pyran-2-ones into benzo-fused sulfur heterocycles is not extensively documented in the provided context, their general utility in heterocyclic synthesis suggests potential pathways. For instance, the pyran-2-one ring is susceptible to nucleophilic attack, which could be exploited by sulfur-containing nucleophiles to initiate a ring-opening and subsequent recyclization sequence to form a sulfur-containing heterocycle.

The synthesis of 2H-pyran-2-ones themselves can be achieved through various methods, including the condensation of enamines with activated carbonyl compounds or the cyclization of appropriate acyclic precursors. umich.eduresearchgate.net The stability of the 2H-pyran ring is a crucial factor, with fusion to an aromatic ring generally conferring greater stability. nih.gov

Multi-Component Condensation Reactions for Related Benzo-fused Ketone Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly efficient for building molecular complexity. organic-chemistry.org These reactions are increasingly being applied to the synthesis of heterocyclic compounds.

For the synthesis of benzo-fused ketone systems, MCRs can offer a convergent and atom-economical approach. For example, a copper-catalyzed four-component reaction of 2-methylindole, two equivalents of an aromatic aldehyde, and 1,3-dimethylbarbituric acid has been developed to produce spiro[carbazole-3,5'-pyrimidines] in good yields and high diastereoselectivity. beilstein-journals.org This reaction proceeds through the in-situ formation of both a diene (an indole-based ortho-quinodimethane) and a dienophile, which then undergo a Diels-Alder reaction. beilstein-journals.org

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The development of sophisticated synthetic methodologies is crucial for accessing structurally diverse and functionalized this compound derivatives and their congeners. Advanced strategies focus on efficiency, selectivity, and the ability to introduce a wide range of substituents, enabling the exploration of structure-activity relationships for various applications. These methods move beyond classical multi-step syntheses, favoring more elegant and economical approaches such as the direct introduction of functional groups onto the pre-formed heterocyclic scaffold, stereoselective constructions, and the implementation of domino and one-pot reactions.

Introduction of Substituents on the Benzo[f]thiochromene Moiety

The functionalization of the this compound core is primarily achieved by employing substituted precursors in cyclization reactions or by post-synthesis modification. The strategic introduction of various functional groups onto the aromatic rings or the dihydropyranone ring can significantly influence the molecule's properties.

A prevalent strategy involves the use of functionally substituted starting materials. For instance, in domino reactions leading to related dihydrobenzo[b]thiophene structures, substituted aromatic aldehydes are commonly used to install diverse aryl groups at specific positions on the final heterocyclic product. nih.gov This approach allows for considerable diversity in the final products, as shown by the synthesis of various 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles. nih.gov

Palladium-catalyzed cross-coupling reactions represent another powerful tool for introducing substituents. In a one-pot synthesis of benzo[c]chromenones, a related oxygen-containing scaffold, a domino Suzuki-Miyaura cross-coupling was effectively used. researchgate.netchemrxiv.org This methodology allows for the formation of a key carbon-carbon bond, incorporating a substituted phenyl group from a boronic acid precursor, followed by an intramolecular cyclization. This highlights how transition-metal catalysis can be employed to build molecular complexity and introduce substituents in a single, efficient operation. researchgate.netchemrxiv.org

Table 1: Examples of Substituent Introduction in Related Heterocyclic Systems

Starting Material 1Starting Material 2Starting Material 3Catalyst/ReagentResulting Substituted ProductReference
5-Aryldihydro-3(2H)-thiophenoneMalononitrileAromatic AldehydeMorpholine5-Amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile nih.gov
2-Bromobenzyl alcohol2-Hydroxyphenylboronic acid-Pd(OAc)₂ / K₃PO₄Substituted Benzo[c]chromen-6-one chemrxiv.org
2-Naphtholα,β-Unsaturated AldehydeChiral 1-PhenylethylamineNone (Solvent-free)Substituted 2,3-Dihydro-1H-benzo[f]chromen-3-amine researchgate.net

Stereoselective Synthesis of Novel Derivatives

The control of stereochemistry is a fundamental aspect of modern organic synthesis, particularly for producing compounds with specific biological activities. For derivatives of this compound, which contain stereocenters, developing stereoselective synthetic routes is of significant interest.

A notable example in the synthesis of related benzo[f]chromene systems is the stereoselective synthesis of 2,3-dihydro-1H-benzo[f]chromen-3-amine derivatives. researchgate.net This method utilizes a one-pot, three-component Betti-type reaction between 2-naphthol, an α,β-unsaturated aldehyde, and a chiral amine, such as (S)-1-phenylethylamine. researchgate.net The reaction proceeds under solvent- and catalyst-free conditions, and the use of the chiral amine allows for the preparation of enantiopure benzo[f]chromen-3-amine derivatives with good stereoselectivity. researchgate.net The absolute configuration of the products was determined through NMR analysis and confirmed by X-ray crystallography. researchgate.net

While this example demonstrates the synthesis of an amino-substituted oxygen analogue, the principles of using chiral auxiliaries or catalysts in multicomponent reactions are directly applicable to the stereoselective synthesis of sulfur-containing congeners like this compound derivatives. Other general strategies, such as the stereoselective reduction of a carbonyl group, can also be employed to control the stereochemistry at specific positions. researchgate.net

Table 2: Example of Stereoselective Synthesis of a Benzo[f]chromene Analogue

Reaction TypeKey ReagentsChirality SourceKey FeatureProduct ClassReference
Three-component Betti reaction2-Naphthol, α,β-Unsaturated Aldehyde, Chiral AmineChiral 1-phenylethylamineGood stereoselectivity under solvent- and catalyst-free conditionsEnantiopure benzo[f]chromen-3-amine derivatives researchgate.net

Domino and One-Pot Processes in Thiochromenone Synthesis

Domino and one-pot reactions have become a powerful toolbox in organic synthesis for achieving molecular complexity from simple starting materials in an economical and sustainable manner. nih.govbeilstein-journals.org These processes are characterized by the sequential formation of multiple chemical bonds in a single flask, avoiding the costly and time-consuming isolation and purification of intermediates. nih.govbeilstein-journals.org Such cascade reactions are highly valued in the context of green chemistry as they reduce waste, save time, and are highly atom-efficient. nih.govbeilstein-journals.org

In the synthesis of related heterocyclic systems, several elegant domino and one-pot strategies have been reported. A library of novel 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophenes has been synthesized through a one-pot domino reaction involving 5-aryldihydro-3(2H)-thiophenones, malononitrile, and various aromatic aldehydes. nih.gov This transformation is presumed to proceed through a complex sequence of Knoevenagel condensation, Michael addition, intramolecular Thorpe-Ziegler cyclization, tautomerization, and elimination. nih.gov

Transition metal catalysis is also a cornerstone of modern one-pot methodologies. hhu.de For instance, a novel method for the one-pot synthesis of benzo[c]chromenones involves a palladium-catalyzed domino sequence of a Suzuki-Miyaura cross-coupling followed by an oxidative lactonization under aqueous-aerobic conditions. researchgate.netchemrxiv.org This strategy efficiently combines bond formation and cyclization in a single pot. researchgate.net The optimization of such processes often involves screening various catalysts, bases, ligands, and solvents to achieve the highest possible yield. chemrxiv.org

Furthermore, multicomponent reactions (MCRs) are a prominent class of one-pot processes. The previously mentioned synthesis of benzo[f]chromen-3-amine derivatives via a three-component Betti-type reaction is a prime example of a one-pot process that constructs the core structure with high stereocontrol in a single step. researchgate.net

Table 3: Examples of Domino and One-Pot Syntheses for Related Heterocycles

Reaction Name/TypeSubstratesCatalyst/MediumKey SequenceProductReference
Domino Reaction5-Aryldihydro-3(2H)-thiophenone, Malononitrile, Aromatic AldehydeMorpholineKnoevenagel condensation-Michael addition-intramolecular Thorpe-Ziegler cyclization-Tautomerization-EliminationDihydrobenzo[b]thiophene nih.gov
Domino Suzuki-Miyaura Cross-Coupling2-Bromobenzyl alcohol, 2-Hydroxyphenylboronic acidPd(OAc)₂ / WaterSuzuki-Miyaura cross-coupling followed by oxidative lactonizationBenzo[c]chromen-6-one researchgate.netchemrxiv.org
Three-component Betti Reaction2-Naphthol, α,β-Unsaturated Aldehyde, Chiral AmineSolvent-freeCondensation-CyclizationBenzo[f]chromen-3-amine researchgate.net

Reactivity Profiles and Transformational Pathways of 2,3 Dihydro Benzo F Thiochromen 1 One

Oxidation Chemistry of the Sulfur Atom within the Thiochromenone Framework

The sulfur atom in the dihydro-thiochromenone ring system is susceptible to oxidation, offering a pathway to modulate the electronic properties and steric profile of the molecule. This transformation typically yields the corresponding sulfoxides and sulfones, which are valuable intermediates in organic synthesis.

Formation of Sulfoxides and Sulfones from the Dihydro-Thiochromenone System

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. For thiochromenone systems, this is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

The reaction proceeds by the electrophilic attack of the oxidant on the lone pair of electrons of the sulfur atom. The use of one equivalent of the oxidizing agent under controlled temperatures typically favors the formation of the sulfoxide. Increasing the amount of the oxidant (two or more equivalents) and elevating the reaction temperature drives the reaction towards the formation of the sulfone. While specific studies on 2,3-Dihydro-benzo[f]thiochromen-1-one are not extensively detailed in readily available literature, the oxidation of analogous thioethers and thiochromanones provides a reliable model for its expected reactivity. For instance, various aromatic and aliphatic sulfides are selectively oxidized to sulfoxides or sulfones using reagents like 30% hydrogen peroxide in the presence of a catalyst.

The general transformation can be represented as follows:

Sulfide to Sulfoxide: this compound + 1 eq. Oxidant → this compound S-oxide

Sulfide to Sulfone: this compound + ≥2 eq. Oxidant → this compound S,S-dioxide

A variety of oxidizing systems have been developed for this purpose, each with its own advantages in terms of selectivity, reaction conditions, and environmental impact.

Oxidizing SystemProduct (Sulfide →)ConditionsReference
m-CPBA (1 equiv.)SulfoxideDichloromethane, 0 °C to r.t.
m-CPBA (≥2 equiv.)SulfoneDichloromethane, r.t. to reflux
H₂O₂ / CatalystSulfoxide or SulfoneVaries with catalyst

Chemo- and Diastereoselectivity in Sulfur Oxidation Processes

When a sulfide is oxidized to a sulfoxide, a new stereocenter is created at the sulfur atom. In the context of the rigid, fused-ring structure of this compound, which is chiral, the oxidation of the sulfur atom can lead to the formation of diastereomers. The stereochemical outcome of such oxidations is often influenced by steric hindrance, with the oxidant preferentially attacking from the less hindered face of the molecule.

The chemoselectivity of the oxidation is also a critical factor, particularly when other oxidizable functional groups are present in the molecule. Peroxy acids like m-CPBA are known for their high chemoselectivity in oxidizing sulfur atoms in the presence of other sensitive groups. The choice of oxidant and reaction conditions is paramount to achieving the desired level of oxidation (sulfoxide vs. sulfone) without affecting other parts of the molecule. For instance, in the oxidation of allylic diols, m-CPBA has shown high diastereoselectivity in epoxidation, a related oxidation reaction, highlighting its stereodirecting potential. This principle extends to sulfur oxidation, where the existing stereochemistry of the thiochromenone ring would direct the approach of the oxidizing agent.

Reactions at the Carbonyl Center of this compound

The carbonyl group at the 1-position of the thiochromenone ring is a key site for nucleophilic attack, enabling a wide range of transformations to modify the core structure.

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbon atom of the carbonyl group in this compound readily reacts with various nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

Common nucleophilic addition reactions applicable to this system include:

Reduction: The use of hydride reagents like sodium borohydride (NaBH₄) would reduce the ketone to a secondary alcohol, 2,3-Dihydro-benzo[f]thiochromen-1-ol. This reaction is generally highly efficient and chemoselective for aldehydes and ketones.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of a new carbon-carbon bond and, after acidic workup, a tertiary alcohol.

Wittig Reaction: The reaction with a phosphonium ylide (a Wittig reagent) can convert the carbonyl group into an alkene, forming an exocyclic double bond at the 1-position. This provides a powerful method for carbon-carbon bond formation.

The general schemes for these transformations are as follows:

Reaction TypeReagentProduct
ReductionSodium Borohydride (NaBH₄)2,3-Dihydro-benzo[f]thiochromen-1-ol
Grignard ReactionR-MgBr, then H₃O⁺1-Alkyl-2,3-dihydro-benzo[f]thiochromen-1-ol
Wittig ReactionPh₃P=CHR1-(Alkylidene)-2,3-dihydro-1H-benzo[f]thiochromene

Cycloaddition Reactions Involving Dihydro-benzo[f]thiochromen-1-one Derivatives

The thiochromenone scaffold can be elaborated into more complex heterocyclic systems through cycloaddition reactions. These reactions are instrumental in generating spirocyclic structures, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional architectures.

1,3-Dipolar Cycloadditions for the Generation of Spiro-Heterocyclic Systems

1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In this context, derivatives of this compound can act as dipolarophiles. For example, an exocyclic double bond can be introduced at a position adjacent to the carbonyl group (e.g., via an aldol condensation to form a chalcone-like derivative), which then serves as the dipolarophile for reaction with a 1,3-dipole.

A notable example is the reaction of thiochromene-based chalcones with azomethine ylides, which are typically generated in situ from the condensation of an α-amino acid (like L-proline) and an isatin derivative. This three-component reaction proceeds with high regio- and stereoselectivity to afford complex spiro-heterocycles that fuse the thiochromene, pyrrolidine, and oxindole ring systems.

The general reaction scheme is as follows: (E)-3-(aryl)-1-(2,3-dihydro-1H-benzo[f]thiochromen-1-ylidene)propan-2-one (a chalcone derivative) + Isatin + L-proline → Spiro[oxindole-pyrrolidine-thiochromene] derivative.

This reaction creates multiple new stereocenters in a single, highly controlled step, providing rapid access to molecular complexity.

Similarly, nitrilimines, generated in situ from hydrazonoyl chlorides, can undergo 1,3-dipolar cycloaddition with C=S or C=C bonds. Reactions involving thioaurones (sulfur analogs of aurones) and nitrilimines have been shown to produce spiropyrazolines with high regioselectivity. This suggests that thiochromenone derivatives could also serve as effective partners in such cycloadditions to generate novel spiro-thiadiazole or spiro-pyrazole systems.

1,3-DipoleDipolarophileProduct Type
Azomethine YlideThiochromene-based ChalconeSpiro[oxindole-pyrrolidine-thiochromene]
NitrilimineThiochromene derivativeSpiro-thiadiazole or Spiro-pyrazole

Ring-Opening and Rearrangement Mechanisms in Thiochromenone Systems

The structural integrity of the thiochromenone core is robust, yet susceptible to specific reaction conditions that can induce ring-opening or rearrangement. These transformations are of significant interest for the synthesis of novel molecular scaffolds.

The stability of the thiopyrone ring, the core structure in thiochromenones, is a critical factor in its chemical transformations. While generally stable, this ring can be cleaved under various conditions, including oxidative stress or metabolic processes. For instance, studies on related sulfur-containing heterocycles like benzothiazole have shown that metabolic pathways can lead to the cleavage of the heterocyclic ring. Following administration to guinea pigs, benzothiazole is metabolized into several ring-cleavage products, including 2-methylmercaptoaniline and its oxidized sulfinyl and sulfonyl derivatives. nih.gov This suggests that S-oxidation could be a potential initial step for the cleavage of the thioether bond in thiochromenone systems.

Another pathway for ring transformation involves acylative ring cleavage. In a study on benzothieno[3,2-b]pyran-4-ols, which are structurally related to thiochromenones, treatment with N,N-dimethylcarbamoyl chloride led to the formation of carbamates. These intermediates subsequently underwent thermal electrocyclization, resulting in the formation of dibenzothiophene (B1670422) derivatives, indicating a cleavage and rearrangement of the pyran-like ring. rsc.org Such pathways highlight the potential for the thiochromenone ring to be opened and reformed into different carbocyclic or heterocyclic systems.

Oxidative conditions can also lead to transformations that, while not always resulting in complete ring cleavage, demonstrate the reactivity of the core structure. For example, the oxidation of thiochroman-4-ones with dimethyldioxirane (DMD) can produce the corresponding sulfoxides and sulfones. tandfonline.com An unusual reactivity pattern has been observed where the sulfoxides are more reactive towards the electrophilic oxidizing agent than the parent sulfides, which can influence subsequent reaction pathways. tandfonline.com

Mechanistic studies on related heterocycles provide insight into potential ring scission and tautomerization pathways for this compound. Photochemical reactions, for instance, are known to induce significant molecular rearrangements and ring-openings. baranlab.orgprinceton.edu The ultrafast photoinduced ring-opening of 1,3-cyclohexadiene is a well-documented example of an electrocyclic reaction proceeding on a femtosecond timescale. nih.gov Similarly, photochemical ring-opening has been observed in diarylethene isomers, which function as molecular switches. researchgate.net For sulfur-containing heterocycles, the UV-induced photochemistry of thiophenone has been shown to result in an ultrafast ring opening, driven by the extension of the S-C bond, occurring within 350 femtoseconds. nih.gov This suggests that photoexcitation of this compound could potentially lead to cleavage of the thioether bond and subsequent rearrangements.

Oxidative ring cleavage is another important mechanistic pathway. The oxidation of aromatic compounds by hydroxyl or sulfate radicals can lead to the formation of ring-cleavage products. nih.gov The initial reaction can involve radical addition to the ring, followed by reaction with molecular oxygen. The resulting peroxy radical can rearrange to form a bicyclic intermediate that subsequently undergoes ring cleavage to yield aldehydes and other oxygenated products. nih.gov In the context of thiochromenones, oxidation at the sulfur atom could facilitate such ring-opening processes.

Tautomerization, specifically keto-enol tautomerization, is an inherent characteristic of the carbonyl group in the this compound structure. This equilibrium can be influenced by solvent, pH, and substituents, and the enol tautomer can serve as a nucleophile in various reactions, providing an alternative pathway for derivatization and further transformation.

Derivatization and Further Elaboration of the this compound Core

The this compound scaffold is a valuable platform for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies typically target the carbonyl group, the adjacent methylene (B1212753) group (alpha-position), the sulfur atom, or the aromatic rings. Thiochroman-4-ones are widely used as precursors for synthesizing other complex heterocyclic systems. tandfonline.comresearchgate.netnih.gov

Key reactions for the derivatization of the thiochromanone core include:

Reactions at the Carbonyl Group: The ketone functionality is a prime site for nucleophilic addition reactions. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.orgkhanacademy.org For example, thiochromanones react with substituted benzenesulfonyl hydrazides in the presence of acetic acid and ethanol to form the corresponding sulfonyl hydrazone derivatives. mdpi.com This reaction proceeds via a condensation mechanism, highlighting the reactivity of the carbonyl group.

Reactions at the α-Position: The carbon atom adjacent to the carbonyl group can be functionalized. For instance, bromination of thiochroman-4-ones at the 3-position yields 3-bromothiochroman-4-ones. These halogenated intermediates are valuable synthons for further elaboration. They can react with substituted thioureas to produce 2-Amino-4H-benzothiopyrano[4,3-d]thiazoles, which have shown antimicrobial and anti-inflammatory activities. researchgate.net

Oxidation of the Sulfur Atom: The thioether moiety can be selectively oxidized to form sulfoxides and sulfones. The oxidation of thiochroman-4-ones with agents like dimethyldioxirane (DMD) allows for the controlled formation of these oxidized derivatives, depending on the stoichiometry of the oxidant used. tandfonline.com Such oxidation can modulate the biological activity of the molecule; for instance, sulfur oxidation has been shown to decrease the antibacterial potency of some thiochromen-4-ones. rsc.org

Condensation Reactions to Form Fused Heterocycles: Thiochroman-4-ones serve as building blocks for the synthesis of more complex, fused heterocyclic systems. They can undergo condensation reactions with various reagents to yield pyrazoles, imidazoles, thiazoles, pyridines, and pyrimidines. tandfonline.comresearchgate.net For example, reaction with hydrazine derivatives can lead to the formation of pyrazole-fused systems.

The following table summarizes some derivatization reactions reported for the analogous thiochroman-4-one (B147511) core:

Reaction TypeReagents and ConditionsProduct TypeReference
Condensation (Sulfonyl Hydrazone formation)Substituted benzenesulfonyl hydrazide, acetic acid, ethanol, refluxThiochromanone sulfonyl hydrazones mdpi.com
α-BrominationBromine3-Bromothiochroman-4-ones researchgate.net
Fused Thiazole Synthesis3-Bromothiochroman-4-one, substituted thioureas, boiling ethanol2-Amino-4H-benzothiopyrano[4,3-d]thiazoles researchgate.net
Sulfur OxidationDimethyldioxirane (DMD)Thiochroman-4-one-1-oxides (sulfoxides) and 1,1-dioxides (sulfones) tandfonline.com
Dione FormationIsoamyl nitriteThiochroman-3,4-diones tandfonline.com

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro Benzo F Thiochromen 1 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,3-Dihydro-benzo[f]thiochromen-1-one and its derivatives, NMR studies are crucial for confirming the successful synthesis and for assigning the specific arrangement of protons and carbons.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Chemical Shift Assignment

The ¹H NMR spectrum would be characterized by signals in both the aromatic and aliphatic regions. The protons on the naphthalene (B1677914) ring would appear as a complex set of multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The two methylene (B1212753) groups of the dihydrothiochromenone ring at positions 2 and 3 would give rise to signals in the upfield region. Specifically, the protons at C-2, being adjacent to the sulfur atom, and the protons at C-3, being adjacent to the carbonyl group, would likely appear as distinct triplets if there is no significant conformational restriction, with chemical shifts around 3.0-3.5 ppm.

The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon (C-1) would be the most downfield signal, typically in the range of 190-200 ppm. The carbons of the naphthalene ring would generate a series of signals between 120 and 140 ppm. The aliphatic carbons, C-2 and C-3, would be found in the upfield region of the spectrum.

For illustrative purposes, the ¹H and ¹³C NMR data for a related compound, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, are presented below, showcasing the typical chemical shift ranges for a heterocyclic system with both aromatic and aliphatic protons.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Heterocyclic System

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 6.6-7.3 m Aromatic protons
¹H 2.3 s CH₂
¹H 2.1 s CH₃
¹³C 170 s C=N
¹³C 140-120 m Aromatic carbons
¹³C 45 s Quaternary C
¹³C 30 s CH₂
¹³C 22 s CH₃

Data for 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Advanced NMR Techniques for Stereochemical and Regiochemical Determinations

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption band would be that of the carbonyl (C=O) group. This strong absorption is expected to appear in the region of 1650-1690 cm⁻¹, characteristic of an α,β-unsaturated ketone. The exact position of this peak can provide insights into the electronic environment of the carbonyl group.

Other significant absorptions would include those corresponding to the C-H stretching of the aromatic naphthalene ring, typically observed above 3000 cm⁻¹, and the C-H stretching of the aliphatic methylene groups, which appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the fingerprint region, making it less diagnostic.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Medium

Theoretical and Computational Investigations on 2,3 Dihydro Benzo F Thiochromen 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods allow for the determination of molecular structure, stability, and electronic characteristics without the need for empirical data.

Density Functional Theory (DFT) for Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying organic molecules. mdpi.com By optimizing the molecular geometry of 2,3-Dihydro-benzo[f]thiochromen-1-one, DFT methods like B3LYP can predict key structural parameters. mdpi.commdpi.org This optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and electronic transitions. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (Note: The following data is illustrative of typical DFT calculation results for similar heterocyclic ketones, as specific literature for the target compound is unavailable.)

Parameter Predicted Value Unit
Total Energy -XXX.XXXX Hartrees
HOMO Energy -X.XXX eV
LUMO Energy -X.XXX eV
HOMO-LUMO Gap X.XXX eV
Dipole Moment X.XXX Debye
C=O Bond Length ~1.22 Å

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry provides powerful tools to investigate the dynamics of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways, Intermediates, and Transition States

For reactions involving this compound, computational methods can map out the entire reaction pathway. By calculating the potential energy surface, researchers can identify stable intermediates and the high-energy transition states that connect them. This elucidation is crucial for understanding reaction kinetics and selectivity. For instance, in a proposed synthesis or functionalization reaction, calculations can predict the most likely pathway by comparing the activation energies of competing routes. nih.gov Quantum chemical methods can be employed to study the energetics of σ-complex intermediates in electrophilic substitution reactions, thereby predicting regioselectivity. mdpi.org

Application of Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, govern reaction feasibility. The application of MEDT would involve analyzing the global and local electron density indices, such as the electrophilicity and nucleophilicity indices, at various points along a reaction pathway involving this compound. This approach provides deep insights into bond-forming and bond-breaking processes, explaining the chemo- and regioselectivity observed in reactions like cycloadditions or nucleophilic additions to the carbonyl group.

Conformational Space Exploration and Energy Minimization Techniques

The flexible, non-aromatic dihydro-thiochromenone ring in this compound can adopt multiple conformations. Understanding the conformational landscape is essential as the molecule's shape influences its reactivity and interactions. Computer simulations can systematically explore this space to identify all possible low-energy conformers, such as chair, boat, or twist forms. researchgate.net

Following the exploration, energy minimization techniques are applied to find the most stable conformer(s). These calculations determine the relative energies of different conformations, predicting which shape the molecule is most likely to adopt under given conditions. This knowledge is vital for interpreting experimental results and for designing molecules with specific three-dimensional structures. For analogous heterocyclic systems, it has been shown that the potential energy surface may contain several minimum points corresponding to different stable conformers. researchgate.net

In Silico Prediction of Spectroscopic Parameters and Molecular Descriptors

Computational methods are widely used to predict spectroscopic data, which can aid in the characterization and identification of newly synthesized compounds. epstem.net For this compound, it is possible to calculate its expected NMR (¹H and ¹³C) chemical shifts and infrared (IR) vibrational frequencies. scirp.org These theoretical spectra can be compared with experimental data to confirm the molecular structure. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for predicting NMR shifts with good accuracy. epstem.net

Beyond spectroscopy, a range of molecular descriptors can be calculated in silico. These descriptors quantify various physicochemical properties of the molecule.

Table 2: Predicted Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C13H10OS bldpharm.com
Molecular Weight 214.28 g/mol bldpharm.com
XLogP3 3.7 nih.gov (Analog)
Hydrogen Bond Donor Count 0 nih.gov (Analog)
Hydrogen Bond Acceptor Count 1 nih.gov (Analog)
Rotatable Bond Count 0 nih.gov (Analog)

(Note: Some values are derived from data for the analogous, but structurally different, compound 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one due to a lack of direct data for the title compound.)

Academic and Research Applications of 2,3 Dihydro Benzo F Thiochromen 1 One in Chemical Science

Contribution to Advanced Organic Synthesis Methodologies

The utility of a specific scaffold in organic synthesis is measured by its role in developing new reactions and its effectiveness as a building block for more complex structures.

Development of New Synthetic Strategies and Catalytic Processes Leveraging the Thiochromenone Scaffold

Detailed synthetic methodologies or novel catalytic processes specifically targeting the synthesis of 2,3-Dihydro-benzo[f]thiochromen-1-one are not extensively documented in the reviewed literature. However, the synthesis of related scaffolds provides insight into potential strategies. For instance, the synthesis of thiochromenes often involves cascade reactions, such as the thiol-Michael-aldol-dehydration sequence between a mercaptobenzaldehyde and a suitable Michael acceptor. organic-chemistry.org Another approach for related oxygen-containing analogues, benzo[f]chromenes, utilizes a one-pot, three-component condensation reaction, proceeding through a reactive quinone-methide intermediate. researchgate.net These general principles suggest possible, though underexplored, pathways for accessing the this compound core.

Utility as a Synthon for Complex Molecular Architectures

There is currently a lack of documented evidence in the scientific literature demonstrating the use of this compound as a synthon—a building block—for the assembly of more complex molecular architectures. Its potential lies in the reactivity of the ketone functional group and the possibility of modifications to the heterocyclic ring, but this has not been reported as realized.

Role in Heterocyclic Chemistry and Scaffold Diversification Research

Heterocyclic compounds containing sulfur are a cornerstone of medicinal chemistry and drug discovery. nih.govnih.gov The benzothiophene (B83047) core, a related structure, is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. researchgate.net These molecules are recognized for a wide array of pharmacological activities, including antimicrobial and anticancer properties. researchgate.net

While the broader class of benzo-fused sulfur heterocycles is an active area of research, specific studies focusing on the use of this compound for scaffold diversification—the chemical modification of a core structure to create a library of new compounds—are not prominent in the available literature. The potential for such diversification exists through reactions that could modify its core structure to produce novel heterocyclic systems, but this remains an area for future exploration.

Modeling Studies in Industrial Chemical Processes

Chemical models are crucial for understanding complex industrial processes. Simple, stable compounds that represent a class of substances can be used to study reaction mechanisms and optimize conditions.

Application as a Model Compound in Sulfur Metabolism and Desulfurization Research

The application of this compound as a model compound for investigating sulfur metabolism or industrial desulfurization processes is not documented in the reviewed scientific literature. Research in the desulfurization of fossil fuels, a critical industrial process for reducing pollution, often utilizes polycyclic aromatic sulfur compounds like dibenzothiophene (B1670422) as models to test new catalysts and methodologies. researchgate.net These studies are vital for developing more efficient techniques, such as oxidative desulfurization using ionic liquids, to remove sulfur from fuels. researchgate.netnih.gov While this compound contains the requisite sulfur atom within a polycyclic structure, its use in this specific research context has not been reported.

Exploration in Materials Science Research

The unique electronic and photophysical properties of heterocyclic compounds make them attractive candidates for applications in materials science. However, there are no available research findings that describe the exploration or application of this compound in this field.

Potential in the Development of Novel Organic Functional Materials

Despite the structural similarities of the benzo[f]thiochromen-1-one core to other heterocyclic systems used in materials science, there is currently no specific research detailing the application of this compound in the development of novel organic functional materials. The electronic and photophysical properties that would determine its suitability for applications such as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in photovoltaic devices have not been reported in the surveyed literature.

While related heterocyclic structures, such as benzo nih.govrsc.orgnih.govdithiazoles, have been investigated for their electronic properties and potential as organic radicals and semiconductors, similar studies on this compound are not presently available. mdpi.com

Utilization in Chemical Biology Research Tools

Chemical probes are essential tools in chemical biology for understanding biological processes and for drug discovery. nih.govrsc.org They are small molecules designed to interact with specific biological targets, enabling their study and validation. nih.govrsc.org

Applications in Proteomics Research as Chemical Probes or Reagents

Proteomics, the large-scale study of proteins, heavily relies on chemical tools to identify and characterize protein function and interactions. nih.govnih.gov Chemical proteomics employs probes to fish for and identify protein targets of bioactive small molecules. nih.gov These probes typically consist of a reactive group, a linker, and a reporter tag. researchgate.net

A thorough search of the scientific literature indicates that this compound has not been reported as a scaffold for the development of chemical probes or reagents for proteomics research. While a vast array of heterocyclic scaffolds are utilized in the design of chemical probes, the benzo[f]thiochromen-1-one framework does not appear to be among them based on current research findings. The synthesis and application of probes based on other scaffolds for target identification and drug discovery are well-documented, but this specific compound remains unexploited in this context. nih.govbohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.